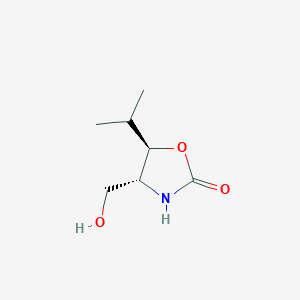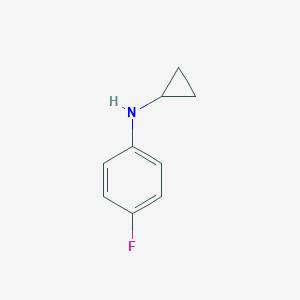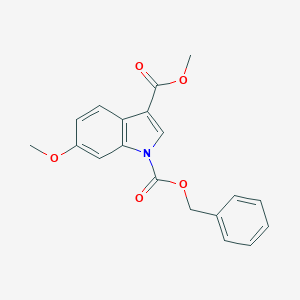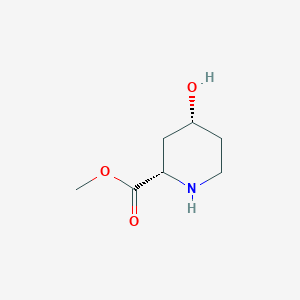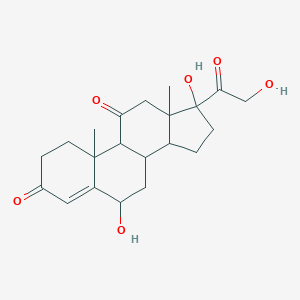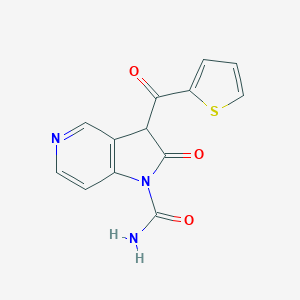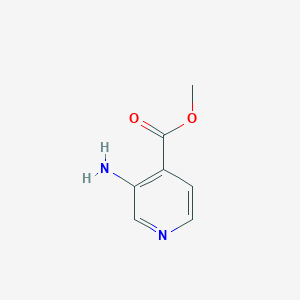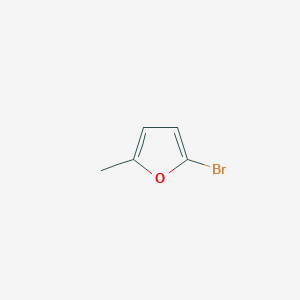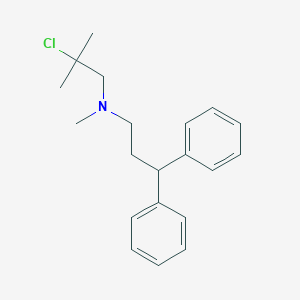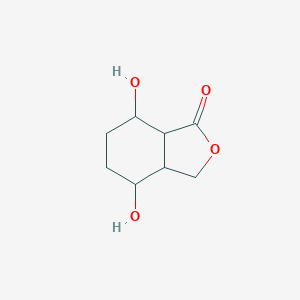
Garlicin
Overview
Description
Garlicin is a product derived from garlic, which is a member of the amaryllis family . Garlic has been used for blood vessel disease (atherosclerosis) and high blood pressure (hypertension) . Garlicin is not present in raw garlic, but it is rapidly produced by the action of CS-lyase (allinase) on alliin .
Synthesis Analysis
The synthesis of Garlicin involves the conversion of alliin to allicin when garlic tissues are damaged . An easy and efficient in vitro synthesis protocol for >98% pure allicin and approximately 90% yield has been published .Molecular Structure Analysis
Allicin, the major organosulfur compound in garlic, is considered to be biologically active . The structure of allicin is not present in raw garlic, but it is rapidly produced by the action of CS-lyase (allinase) on alliin .Chemical Reactions Analysis
Garlic contains characteristic compounds such as S‑alk(en)ylcysteine sulfoxides, γ‑glutamyl‑S‑alk(en)-ylcysteines, and polysaccharides. These compounds undergo various transformation processes during the aging process . The characteristic flavor of garlic is formed mainly by the decreased content of organosulfur compounds and the increased content of non-organosulfur compounds .Physical And Chemical Properties Analysis
Garlic contains more than 200 chemical compounds with multiple properties. It is 65% water, 28% carbohydrates, 2.3% organosulfur compounds, 2% proteins, 1.2% free amino-acids, and 1.5% fiber. It also contains fat-soluble vitamins (vitamin A, vitamin K, and vitamin E), water-soluble vitamins (vitamin C, B-complex vitamins: B1, B2, B3, B6, and B8) .Scientific Research Applications
Nutraceutical and Medicinal Applications
Garlic (Allium sativum L.) has been known for its extensive medicinal and nutraceutical uses, attributed to its biological activities like antibiotic, anticancer, anti-thrombotic, and lipid-lowering cardiovascular effects. Recent research aims to understand its mechanisms of action for more effective applications. Biotechnological advancements, including tissue culture and gene transfer protocols, hold promise for enhancing the properties of garlic and its products, which may lead to more effective and better-quality products in the market (Bhagyalakshmi et al., 2005).
Pharmacological Action
Garlicin, a principal active component of garlic, has shown extensive pharmacological activities with minimal adverse reactions. It has been studied for its effects on pathogenic microorganisms, the cardiocerebral vascular system, tumors, liver, and glucose metabolism. Its wide range of pharmacological activity and low adverse effects make it a prospective candidate for further research and clinical applications (Luo Guo-an, 2007).
Antitumor Effect and Mechanism
Garlicin has demonstrated notable anti-tumor effects. Its anti-cancer properties can be attributed to various mechanisms. This makes it a significant subject for research in understanding and potentially utilizing its anti-tumor mechanisms for therapeutic applications (H. Chen, 2013).
Antimicrobial Properties
Garlic has been recognized for its broad-spectrum antimicrobial actions, including antibacterial, antiviral, antifungal, and antiprotozoal effects. These properties, combined with its beneficial effects on the cardiovascular and immune systems, highlight its potential in developing new drugs and its continued use in traditional herbal remedies (Harris et al., 2001).
Application in Aquaculture
Garlicin, used as a feed additive in aquaculture, has shown effectiveness in bacteriostasis and disease prevention and cure, along with stimulating growth in fish. It improves feed efficiency and physiological reactions in aquatic species, suggesting its beneficial application in aquaculture feeds (P. Rui, 2001).
Cardiovascular Effects
Garlic and its preparations, including garlicin, have been recognized for their preventive and therapeutic effects on cardiovascular diseases such as atherosclerosis, hyperlipidemia, thrombosis, hypertension, and diabetes. Clinical trials have shown positive effects on these conditions, indicating garlic's potential as a cost-effective method for cardiovascular disease prevention (Banerjee & Maulik, 2002).
Functional Mechanism in Livestock Farming
In livestock farming, garlicin has been favored for its functions like no residue, no drug resistance, and cost-effectiveness. Research in this area has focused on its chemical composition and applied mechanisms, indicating its potential benefits in agricultural practices (L. Xuhong, 2007).
Safety And Hazards
Garlicin in oil mixtures stored at room temperature provide an ideal environment for Clostridium botulinum to grow and produce toxin (low acidity, no free oxygen in the oil, and warm temperature) . Garlic may increase the risk of bleeding problems. Limit alcohol because it can worsen the risk of stomach upset and bleeding problems .
properties
IUPAC Name |
4,7-dihydroxy-3a,4,5,6,7,7a-hexahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-5-1-2-6(10)7-4(5)3-12-8(7)11/h4-7,9-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFFMYJURFCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C1O)COC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569000 | |
| Record name | 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
CAS RN |
138540-99-5 | |
| Record name | 4,7-Dihydroxyhexahydro-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



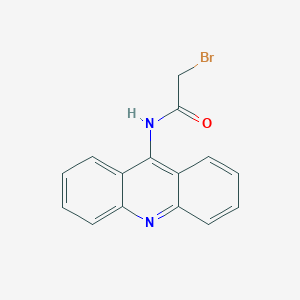
![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)

![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
